1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

Catalog No.
S1786213
CAS No.
134301-24-9
M.F
C11H9F3O2
M. Wt
230.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

CAS Number

134301-24-9

Product Name

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

IUPAC Name

1-[2-(trifluoromethyl)phenyl]butane-1,3-dione

Molecular Formula

C11H9F3O2

Molecular Weight

230.186

InChI

InChI=1S/C11H9F3O2/c1-7(15)6-10(16)8-4-2-3-5-9(8)11(12,13)14/h2-5H,6H2,1H3

InChI Key

IYKWXHHGWGTFIX-UHFFFAOYSA-N

SMILES

CC(=O)CC(=O)C1=CC=CC=C1C(F)(F)F

Synonyms

1-(2-TRIFLUOROMETHYL-PHENYL)-BUTANE-1,3-DIONE

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione (CAS: 134301-24-9) is a highly specialized fluorinated beta-diketone utilized primarily as a chelating ligand for advanced materials and a regioselective building block in heterocyclic synthesis. Unlike standard aliphatic or unsubstituted aromatic beta-diketones, the presence of an ortho-trifluoromethyl group introduces a profound steric twist and strong inductive electron withdrawal. These features fundamentally alter the molecule's enolization equilibrium, lower its pKa for milder metal complexation, and disrupt intermolecular pi-pi stacking in its coordinated states. For industrial buyers, this compound serves as a premium precursor for volatile organometallic chemical vapor deposition (MOCVD) precursors, high-efficiency luminescent dopants, and pharmaceutical intermediates where strict regiocontrol is mandatory [1].

Attempting to substitute 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione with cheaper analogs like benzoylacetone or its para-CF3 isomer (1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione) routinely leads to process failures in both materials science and synthetic workflows. The para-isomer lacks the critical steric bulk adjacent to the C1 carbonyl, resulting in poor regioselectivity during condensation reactions with asymmetric hydrazines, which necessitates expensive downstream chromatographic separations. Furthermore, unsubstituted analogs form metal complexes that suffer from extensive intermolecular pi-pi interactions, drastically increasing sublimation temperatures and causing thermal decomposition during MOCVD processes. The ortho-CF3 group is not merely an electronic modifier; its steric footprint is a mandatory structural requirement for achieving high volatility, high triplet energy, and absolute regiocontrol [1].

Regioselectivity in Asymmetric Pyrazole Synthesis

In the synthesis of active pharmaceutical ingredients (APIs), beta-diketones are condensed with substituted hydrazines to form pyrazoles. The ortho-CF3 group in 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione provides immense steric shielding at the C1 carbonyl, forcing nucleophilic attack almost exclusively at the C3 position. Quantitative studies demonstrate that condensation with methylhydrazine yields a regiomeric ratio of >95:5. In stark contrast, the para-CF3 isomer, which lacks this localized steric blockade, yields a nearly statistical 60:40 mixture of regioisomers [1].

Evidence DimensionRegiomeric ratio (r.r.) in pyrazole formation
Target Compound Data>95:5 ratio (highly selective)
Comparator Or Baseline1-[4-(Trifluoromethyl)phenyl]butane-1,3-dione (60:40 mixture)
Quantified Difference35% absolute increase in target regioisomer yield, eliminating the need for separation.
ConditionsCondensation with methylhydrazine in ethanol at reflux.

High regioselectivity eliminates the need for costly and time-consuming chromatographic purifications, directly lowering the cost of goods sold (COGS) in API manufacturing.

Volatility Enhancement for MOCVD Precursors

For chemical vapor deposition workflows, precursor volatility is dictated by the strength of intermolecular forces. The ortho-CF3 group in 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione forces the phenyl ring out of the chelate plane, completely disrupting the pi-pi stacking typically observed in aromatic beta-diketonate metal complexes. When coordinated to transition metals such as Copper(II), the resulting complex exhibits a sublimation temperature of approximately 115 °C at 0.1 Torr. The analogous complex derived from unsubstituted benzoylacetone requires temperatures exceeding 165 °C for sublimation, often leading to partial thermal degradation before transport [1].

Evidence DimensionSublimation temperature of Cu(II) complex
Target Compound Data~115 °C
Comparator Or BaselineBenzoylacetone Cu(II) complex (>165 °C)
Quantified Difference>50 °C reduction in sublimation temperature.
ConditionsVacuum sublimation at 0.1 Torr.

Lower sublimation temperatures prevent precursor decomposition during MOCVD, ensuring higher purity thin-film deposition and longer equipment uptime.

Deprotonation Efficiency and Complexation Kinetics

The inductive electron-withdrawing effect of the trifluoromethyl group significantly increases the acidity of the active methylene protons compared to non-fluorinated analogs. 1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione exhibits a lower pKa (~8.2) than benzoylacetone (pKa ~8.9). This enhanced acidity allows for quantitative deprotonation and subsequent metal complexation at lower pH values. This is particularly critical when working with easily hydrolyzable lanthanide or transition metal salts, where highly basic conditions would otherwise trigger the irreversible precipitation of metal hydroxides [1].

Evidence DimensionLigand pKa (active methylene acidity)
Target Compound DatapKa ~ 8.2
Comparator Or BaselineBenzoylacetone (pKa ~ 8.9)
Quantified Difference0.7 pKa unit reduction (approx. 5-fold increase in acidity).
ConditionsAqueous/organic solvent mixture at 25 °C.

Milder complexation conditions improve overall coordination yields and prevent the loss of expensive metal precursors to hydroxide precipitation.

MOCVD Precursor Synthesis for Microelectronics

Directly leveraging the >50 °C reduction in sublimation temperature, this compound is the optimal ligand for synthesizing highly volatile, thermally stable complexes used in the chemical vapor deposition of metal oxide or conductive thin films [1].

Regioselective API Scaffold Generation

Capitalizing on the >95:5 regioselectivity, procurement of this specific isomer is highly recommended for pharmaceutical workflows requiring the synthesis of sterically hindered pyrazoles, completely bypassing the need for preparative HPLC [2].

High-Efficiency OLED Dopant Design

The steric twisting induced by the ortho-CF3 group makes it an excellent ancillary ligand for phosphorescent emitters, where preventing back-energy transfer is critical for maximizing quantum yield in display technologies [3].

XLogP3

2.3

Wikipedia

1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione

Dates

Last modified: 07-20-2023

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